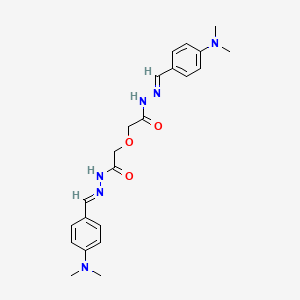![molecular formula C20H15NO B11946220 N-benzo[c]phenanthren-5-ylacetamide CAS No. 4176-51-6](/img/structure/B11946220.png)
N-benzo[c]phenanthren-5-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzo[c]phenanthren-5-ylacetamide is an organic compound belonging to the class of aromatic polycyclic compounds It is characterized by a phenanthrene skeleton, which consists of three fused benzene rings, and an acetamide group attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzo[c]phenanthren-5-ylacetamide typically involves the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through various methods, including the Wohl–Aue method, Beirut method, and oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Introduction of the Acetamide Group: The acetamide group is introduced through a reaction between the phenanthrene derivative and acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-benzo[c]phenanthren-5-ylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
N-benzo[c]phenanthren-5-ylacetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-benzo[c]phenanthren-5-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
N-1,10-phenanthrolin-5-ylacetamide: Another phenanthrene derivative with similar structural properties.
5-Nitro-1,10-phenanthroline: Known for its antimicrobial activity and dual mechanism of action against Mycobacterium tuberculosis.
Uniqueness
N-benzo[c]phenanthren-5-ylacetamide is unique due to its specific structural configuration and the presence of the acetamide group, which imparts distinct chemical and biological properties
Properties
CAS No. |
4176-51-6 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-benzo[c]phenanthren-5-ylacetamide |
InChI |
InChI=1S/C20H15NO/c1-13(22)21-19-12-15-11-10-14-6-2-3-7-16(14)20(15)18-9-5-4-8-17(18)19/h2-12H,1H3,(H,21,22) |
InChI Key |
LWSVQCZFTDZZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




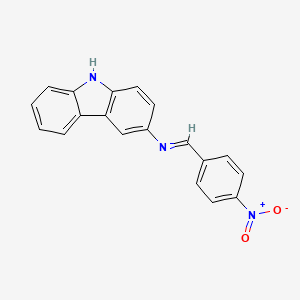
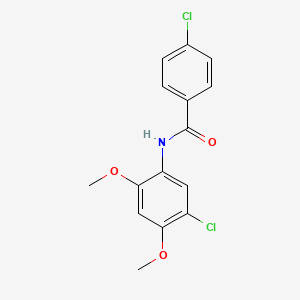
![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide](/img/structure/B11946188.png)

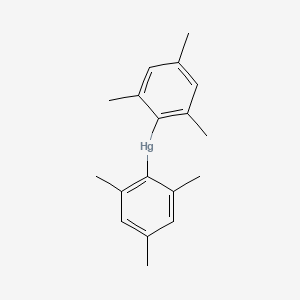


![1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11946222.png)
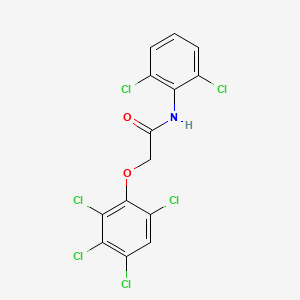

![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)
